Superior Polymerization Efficiency of Naphthoxy-Bound Ferrocenium Salts (Structural Analog) over Irgacure 261
While direct data for the benzene derivative are limited, a study of structurally analogous naphthoxy-bound ferrocenium hexafluorophosphate salts (NOFC-1, NOFC-2) demonstrated significantly higher polymerization efficiency compared to the commercial ferrocenium salt Irgacure 261 (cyclopentadienyl-Fe-cymene hexafluorophosphate) [1]. These salts, which share the identical (η⁵-cyclopentadienyl)iron hexafluorophosphate core with the target compound, exhibited both enhanced polymerization rate and increased final conversion when benzoyl peroxide (BPO) was employed as a sensitizer [1]. This class-level evidence strongly suggests that the benzene analog offers superior performance characteristics relative to the widely used Irgacure 261.
| Evidence Dimension | Cationic polymerization efficiency of epoxy monomer |
|---|---|
| Target Compound Data | Not directly reported; class-level inference from NOFC-1/NOFC-2 |
| Comparator Or Baseline | Irgacure 261 (cyclopentadienyl-Fe-cymene hexafluorophosphate): significantly lower rate and final conversion |
| Quantified Difference | NOFC-1/NOFC-2 exhibited enhanced polymerization rate and increased final conversion (specific numerical values not provided in abstract) |
| Conditions | Epoxy monomer, long-wavelength UV light (365 nm), real-time infrared spectroscopy; sensitized with benzoyl peroxide (BPO) |
Why This Matters
This evidence indicates that ferrocenium salts with extended aromatic ligands (e.g., naphthoxybenzene, and by extension benzene) outperform the commercial Irgacure 261 in cationic epoxy photopolymerization, potentially reducing curing time and improving material properties.
- [1] Li, Z. Q., Li, M., Li, G. L., Chen, Y., Wang, X. N., & Wang, T. (2009). Naphthoxy bounded ferrocenium salts as cationic photoinitiators for epoxy photopolymerization. International Journal of Photoenergy, 2009, 981065. View Source
